![molecular formula C15H17NOS B110062 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol CAS No. 127906-18-7](/img/structure/B110062.png)
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol, also known as DMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPS is a chelating agent that is used to remove heavy metals from the body. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning.
Mecanismo De Acción
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It forms stable complexes with heavy metals such as mercury, lead, and arsenic, which are then eliminated from the body. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, particularly mercury. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been shown to be well-tolerated in humans and has a low toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has several advantages for lab experiments. It is a well-established chelating agent that has been extensively studied in scientific research. It is also relatively easy to synthesize and has a low toxicity profile. However, 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. It also has a relatively narrow range of heavy metals that it can chelate effectively.
Direcciones Futuras
There are several future directions for 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol research. One area of research is the development of new chelating agents that are more effective and have a broader range of heavy metals that they can chelate. Another area of research is the development of new methods for delivering chelating agents to specific tissues or organs in the body. Additionally, there is a need for more research on the long-term effects of 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol and other chelating agents, particularly in children and pregnant women. Overall, 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has significant potential for therapeutic applications and is an important area of research in the field of toxicology.
Métodos De Síntesis
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenethiol with dimethylamine, followed by reduction with sodium borohydride. The resulting product is then treated with 2-bromoacetophenone to yield 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol.
Aplicaciones Científicas De Investigación
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Propiedades
Número CAS |
127906-18-7 |
|---|---|
Nombre del producto |
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol |
Fórmula molecular |
C15H17NOS |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C15H17NOS/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
Clave InChI |
KKMSQPXDZXJMFX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
SMILES canónico |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
Otros números CAS |
127906-18-7 |
Sinónimos |
3-(2-(N,N-dimethylaminomethyl)phenylthio)phenol 3-DMAMPTP N,N-dimethyl-2-(3-hydroxyphenylthio)benzylamine VUBF 15468 VUBF-15468 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



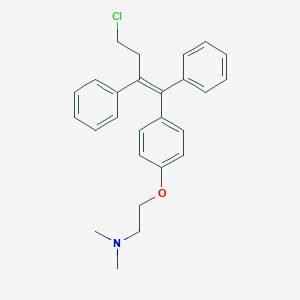
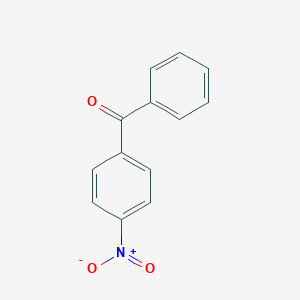
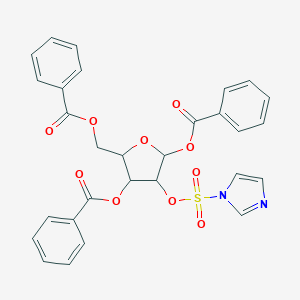
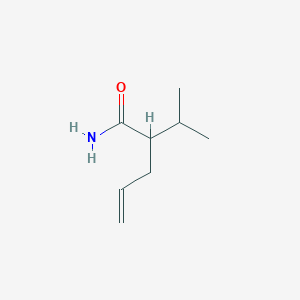
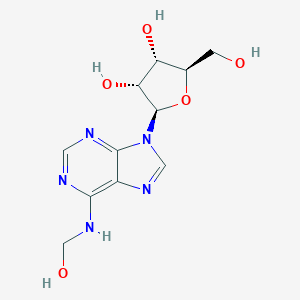
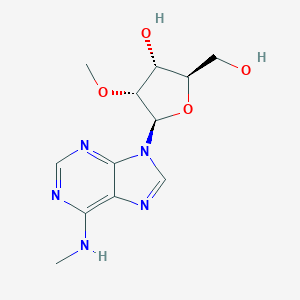
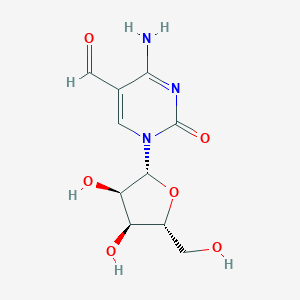
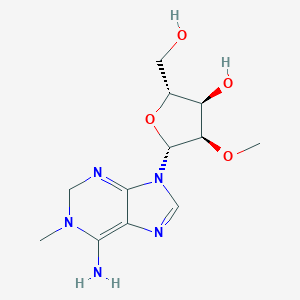
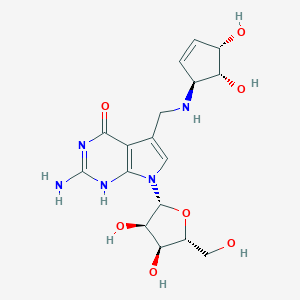
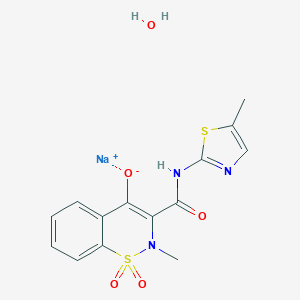
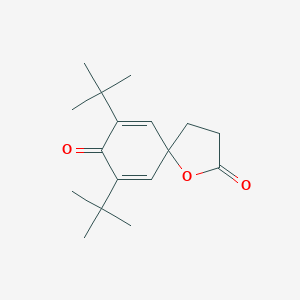


![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)